molecular formula C8H8BrNO4S B3333258 4-Bromo-2-methoxycarbonylbenzenesulfonamide CAS No. 953742-67-1

4-Bromo-2-methoxycarbonylbenzenesulfonamide

Cat. No. B3333258
CAS RN: 953742-67-1
M. Wt: 294.12 g/mol
InChI Key: IOUZMYSQUNWZAF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxycarbonylbenzenesulfonamide (4-BMS) is a type of brominated organic compound that has numerous applications in the field of organic synthesis, medicinal chemistry, and drug development. 4-BMS is a versatile and useful reagent for the preparation of a variety of organic compounds, and its properties make it an ideal candidate for a wide range of scientific research applications.

Scientific Research Applications

1. Photodynamic Therapy Applications

4-Bromo-2-methoxycarbonylbenzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

2. Spectroscopic and Photophysical Properties

In another study conducted in 2022, Öncül, Öztürk, and Pişkin investigated the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their research showed that these compounds could be potential photosensitizer candidates in photodynamic therapy due to their solubility in common solvents and monomeric species, as well as favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

3. Synthesis and Characterization

The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents were also explored by Gülen Atiye Öncül, Öztürk, and Pişkin in 2021. They illuminated the structures of these compounds using various spectroscopic methods and reported their photophysical and photochemical properties, highlighting their suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

4. Enzyme Inhibition and In Silico Studies

Research on enzyme inhibition potential of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was conducted by Riaz (2020). The study evaluated the acetylcholinesterase and α-glucosidase inhibitory potential of these compounds, finding several of them toexhibit excellent potential against acetylcholinesterase and α-glucosidase. These findings were further substantiated by in silico studies, emphasizing their potential in therapeutic applications (Riaz, 2020).

5. Polymerization and Copolymer Synthesis

Miura, Hirota, Moto, and Yamada (1999) investigated the use of ethylbenzene derivatives, including 4-bromo-2-methoxycarbonylbenzenesulfonamide, in the synthesis of functionalized alkoxyamine initiators. Their research indicated potential applications in the preparation of block copolymers, highlighting the role of these compounds in polymer chemistry (Miura, Hirota, Moto, & Yamada, 1999).

6. Analytical Applications in Chemistry

N. Gowda et al. (1983) explored the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 4-Bromo-2-methoxycarbonylbenzenesulfonamide, and its use as an oxidizing titrant in analytical chemistry. This research demonstrated the utility of such compounds in precise quantitative analysis (Gowda, Trieff, Ramanujam, Malinski, & Kadish, 1983).

properties

IUPAC Name

methyl 5-bromo-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUZMYSQUNWZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxycarbonylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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